N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide
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Overview
Description
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two 4-aminophenyl groups attached to the L-lysine backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide typically involves the condensation of 4-aminobenzoyl chloride with L-lysine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~6~-Bis(4-aminophenyl)pyridine-2,6-dicarboxamide: Similar in structure but with a pyridine ring instead of the lysine backbone.
N~2~,N~6~-Bis(4-aminophenyl)naphthalene-2,6-dicarboxamide: Contains a naphthalene ring, offering different chemical properties.
Uniqueness
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is unique due to its lysine backbone, which provides additional sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
917951-09-8 |
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Molecular Formula |
C18H25N5O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2S)-2,6-bis(4-aminoanilino)hexanamide |
InChI |
InChI=1S/C18H25N5O/c19-13-4-8-15(9-5-13)22-12-2-1-3-17(18(21)24)23-16-10-6-14(20)7-11-16/h4-11,17,22-23H,1-3,12,19-20H2,(H2,21,24)/t17-/m0/s1 |
InChI Key |
OVCVXNYYKHXUOD-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCCCC(C(=O)N)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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